molecular formula C12H15NO5 B14488114 Dimethyl N-(4-hydroxyphenyl)-L-aspartate CAS No. 63409-44-9

Dimethyl N-(4-hydroxyphenyl)-L-aspartate

Cat. No.: B14488114
CAS No.: 63409-44-9
M. Wt: 253.25 g/mol
InChI Key: UBUJJZLVCPKYRH-JTQLQIEISA-N
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Description

Dimethyl N-(4-hydroxyphenyl)-L-aspartate is a chemical compound that belongs to the class of aspartate derivatives It is characterized by the presence of a dimethyl ester group and a 4-hydroxyphenyl group attached to the aspartate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl N-(4-hydroxyphenyl)-L-aspartate typically involves the esterification of L-aspartic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of the 4-hydroxyphenyl group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions

Dimethyl N-(4-hydroxyphenyl)-L-aspartate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, alcohols, ethers, and esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Dimethyl N-(4-hydroxyphenyl)-L-aspartate has several scientific research applications:

Mechanism of Action

The mechanism of action of Dimethyl N-(4-hydroxyphenyl)-L-aspartate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in oxidative stress and inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl N-(4-hydroxyphenyl)-L-glutamate
  • Dimethyl N-(4-hydroxyphenyl)-L-alanine
  • Dimethyl N-(4-hydroxyphenyl)-L-tyrosine

Uniqueness

Dimethyl N-(4-hydroxyphenyl)-L-aspartate is unique due to its specific structural features, such as the presence of both a dimethyl ester group and a 4-hydroxyphenyl group. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various research and industrial applications .

Properties

CAS No.

63409-44-9

Molecular Formula

C12H15NO5

Molecular Weight

253.25 g/mol

IUPAC Name

dimethyl (2S)-2-(4-hydroxyanilino)butanedioate

InChI

InChI=1S/C12H15NO5/c1-17-11(15)7-10(12(16)18-2)13-8-3-5-9(14)6-4-8/h3-6,10,13-14H,7H2,1-2H3/t10-/m0/s1

InChI Key

UBUJJZLVCPKYRH-JTQLQIEISA-N

Isomeric SMILES

COC(=O)C[C@@H](C(=O)OC)NC1=CC=C(C=C1)O

Canonical SMILES

COC(=O)CC(C(=O)OC)NC1=CC=C(C=C1)O

Origin of Product

United States

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